molecular formula C20H16N2O6 B14170263 4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid CAS No. 4113-96-6

4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid

Cat. No.: B14170263
CAS No.: 4113-96-6
M. Wt: 380.3 g/mol
InChI Key: UYNKGWNMLVLGHG-UHFFFAOYSA-N
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Description

4,4’-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid is a complex organic compound that features a pyrimidine ring fused with benzoic acid moieties

Preparation Methods

The synthesis of 4,4’-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrimidine derivatives with benzoic acid under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

4,4’-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4,4’-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4,4’-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid can be compared with other similar compounds, such as:

The uniqueness of 4,4’-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

4113-96-6

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

IUPAC Name

4-[[3-[(4-carboxyphenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzoic acid

InChI

InChI=1S/C20H16N2O6/c23-17-9-10-21(11-13-1-5-15(6-2-13)18(24)25)20(28)22(17)12-14-3-7-16(8-4-14)19(26)27/h1-10H,11-12H2,(H,24,25)(H,26,27)

InChI Key

UYNKGWNMLVLGHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)O)C(=O)O

Origin of Product

United States

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